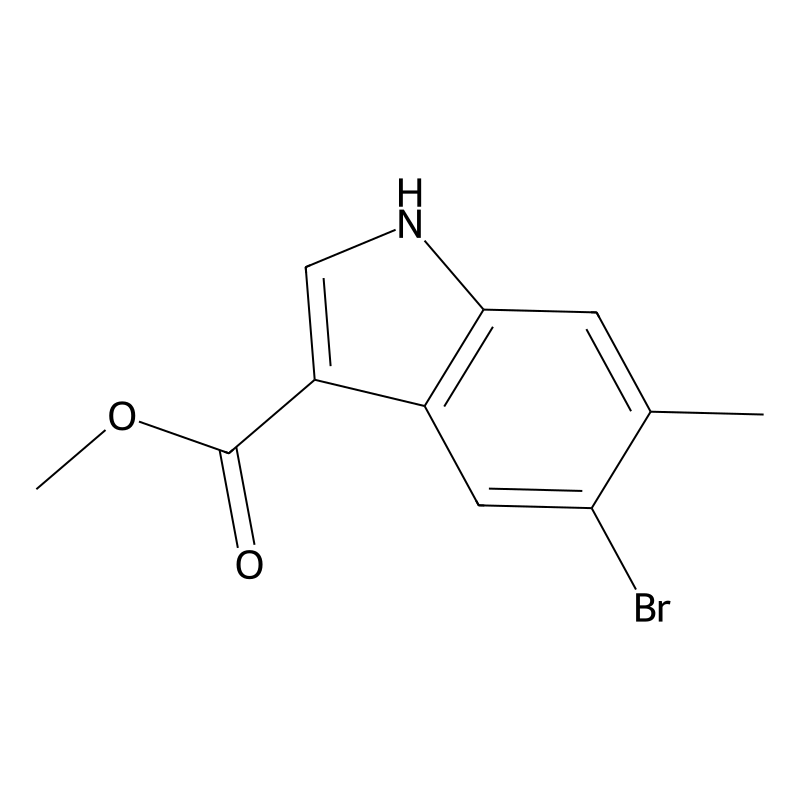

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

- Scientific databases like PubChem () do not contain any entries for this specific compound, indicating a lack of published research on its properties or applications.

Possible Areas of Investigation:

Given the presence of the indole ring structure, a common building block in many biologically active molecules, Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate could potentially be a substrate or intermediate in organic synthesis targeting various research areas:

- Medicinal Chemistry: The indole ring is found in numerous pharmaceuticals. Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate could be a starting material for the synthesis of novel bioactive compounds.

- Material Science: Functionalized indole derivatives have been explored in the development of organic materials. This compound could be of interest for studies on conductive polymers or other functional materials.

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a chemical compound classified as a derivative of indole, specifically a methyl ester of 5-bromo-6-methyl-indole-3-carboxylic acid. Its molecular formula is with a molecular weight of approximately 268.11 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 6-position of the indole ring, contributing to its unique chemical properties and biological activities .

There is no current research available on the specific mechanism of action of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. However, indole derivatives can exhibit various biological activities depending on the nature and position of the substituent groups. Some indoles have been shown to possess anti-cancer, anti-bacterial, and anti-viral properties [, ].

Indole derivatives, including methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, exhibit a range of biological activities. Research indicates that compounds with an indole structure possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This specific compound has shown potential antiviral activity against various viruses, including influenza A and Coxsackie B4 virus. It also influences apoptotic pathways in cancer cells, indicating its utility in cancer therapy .

The synthesis of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate typically involves several steps:

- Formation of Indole Derivative: Starting from readily available indole or its derivatives.

- Bromination: Introduction of the bromine atom at the 5-position using brominating agents.

- Methyl Esterification: Conversion of the carboxylic acid to a methyl ester using methanol and an acid catalyst.

These steps can vary based on the specific reagents and conditions used but generally follow established synthetic protocols for indole derivatives .

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate has several applications:

- Pharmaceutical Research: Used as a reference compound in drug development due to its biological activity.

- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex indole-based compounds.

- Biological Studies: Utilized in research exploring its effects on cellular processes and signaling pathways .

Studies have shown that methyl 5-bromo-6-methyl-1H-indole-3-carboxylate interacts with various biomolecules, including enzymes and receptors. Notably, it has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may influence the pharmacokinetics of drugs metabolized by these enzymes .

Several compounds share structural similarities with methyl 5-bromo-6-methyl-1H-indole-3-carboxylate. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate | Contains fluorine instead of methyl group | |

| Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate | Contains chlorine instead of methyl group | |

| Methyl indole-3-carboxylate | Lacks halogen substituents; simpler structure |

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is unique due to its specific combination of bromine and methyl substitutions on the indole ring, which significantly influences its biological activity and chemical reactivity compared to other similar compounds .

Molecular Structure and IUPAC Nomenclature

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate represents a substituted indole derivative characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole moiety [1] [2]. The compound features specific substitution patterns that define its chemical identity and reactivity profile [3]. The IUPAC nomenclature systematically describes the molecular architecture, with the indole ring system serving as the parent structure and the carboxylate ester functionality positioned at the 3-carbon position [4].

The molecular structure incorporates three distinct substituents: a bromine atom at the 5-position, a methyl group at the 6-position, and a methyl carboxylate group at the 3-position of the indole ring system [1] [2]. This substitution pattern creates a polarized electronic environment that influences both the compound's chemical reactivity and intermolecular interactions [5]. The standard InChI representation provides a comprehensive structural descriptor: InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3 [1] [3].

Table 1: Basic Identification Parameters of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

| Parameter | Value |

|---|---|

| CAS Number | 1360957-60-3 [1] [2] [3] |

| Molecular Formula | C₁₁H₁₀BrNO₂ [1] [2] [4] |

| IUPAC Name | methyl 5-bromo-6-methyl-1H-indole-3-carboxylate [1] [3] |

| Molecular Weight | 268.11 g/mol [1] [2] [4] |

| MDL Number | MFCD22558733 [2] [3] |

| InChI Key | FETNEJOMKCGBMH-UHFFFAOYSA-N [1] [3] |

| SMILES | CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC [1] |

Physical Properties

Molecular Weight and Formula (C11H10BrNO2)

The molecular formula C₁₁H₁₀BrNO₂ accurately reflects the elemental composition of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, with a precisely determined molecular weight of 268.11 g/mol [1] [2] [4]. This molecular weight calculation accounts for the presence of eleven carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms [3]. The molecular formula provides essential information for stoichiometric calculations and analytical method development [6].

The exact mass determination through high-resolution mass spectrometry confirms the molecular weight within acceptable analytical precision [7]. The molecular weight value serves as a fundamental parameter for concentration calculations and quantitative analytical procedures [4]. The bromine atom contributes significantly to the overall molecular weight, representing approximately 29.8% of the total molecular mass [2].

Melting Point and Stability Parameters

The thermal properties of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate demonstrate characteristic behavior consistent with substituted indole carboxylate esters [2] [8]. Computational predictions indicate a boiling point of 389.8±37.0°C, suggesting substantial thermal stability under standard laboratory conditions [1] [2]. The compound exhibits crystalline solid characteristics at room temperature, indicating ordered molecular packing in the solid state [4] [3].

Related structural analogues, such as methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, demonstrate melting points in the range of 65-67°C when recrystallized from ethanol [9]. The thermal stability parameters suggest that the compound remains stable under typical storage and handling conditions [6]. Predictive models indicate thermal decomposition temperatures exceeding 330°C, consistent with the aromatic nature of the indole ring system [8].

Table 2: Physical and Chemical Properties of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 268.11 g/mol [1] [2] | Experimental |

| Boiling Point | 389.8±37.0°C [1] [2] | Predicted |

| Density | 1.556±0.06 g/cm³ [1] [2] | Predicted |

| pKa | 14.82±0.30 [2] | Predicted |

| Appearance | Crystalline solid [4] [3] | Observed |

| Storage Temperature | Room temperature [3] [6] | Recommended |

Solubility Profile

The solubility characteristics of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate reflect the influence of both polar and nonpolar structural elements within the molecule [10]. The presence of the indole ring system contributes hydrophobic character, while the carboxylate ester functionality and nitrogen heteroatom provide polar interaction sites [11]. Limited solubility data for closely related compounds, such as methyl 5-bromo-1H-indole-3-carboxylate, indicate solubility values of approximately 0.103 mg/ml in aqueous systems [10].

The solubility profile suggests preferential dissolution in organic solvents compared to aqueous media, consistent with the lipophilic nature of the substituted indole framework [12]. The compound's solubility characteristics influence its potential applications and analytical method development requirements [13]. Computational predictions indicate log S values consistent with compounds of moderate aqueous solubility [10].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for methyl 5-bromo-6-methyl-1H-indole-3-carboxylate through characteristic chemical shift patterns [10] [14] [15]. Proton NMR analysis reveals distinct resonances for the aromatic protons of the indole ring system, typically appearing in the 7.0-8.5 ppm region [16] [10]. The methyl ester group produces a characteristic singlet around 3.9 ppm, while the 6-methyl substituent appears as a singlet near 2.4 ppm [14] [15].

Carbon-13 NMR spectroscopy demonstrates the expected number of carbon resonances, with the carbonyl carbon appearing around 165 ppm [16] [14]. The aromatic carbon atoms produce signals in the 105-140 ppm range, with specific chemical shifts influenced by the bromine and methyl substituents [14] [15]. The NMR data provide unambiguous structural identification and purity assessment [10].

Detailed NMR analysis of related indole carboxylate compounds demonstrates the reliability of spectroscopic identification methods [16] [14]. Two-dimensional NMR experiments, including COSY and DEPT sequences, enable complete structural elucidation and assignment of all proton and carbon resonances [15]. The spectroscopic data serve as essential fingerprints for compound identification and quality control purposes [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate reveals characteristic fragmentation patterns consistent with indole carboxylate esters [17] [10]. The molecular ion peak appears at m/z 268/270, displaying the characteristic bromine isotope pattern with peaks separated by two mass units [10] [7]. The bromine isotope pattern provides definitive confirmation of the halogen substituent presence [17].

Common fragmentation pathways include loss of the methyl ester group (M-31), loss of methoxy radical (M-31), and formation of the indole cation through various rearrangement processes [17]. The base peak often corresponds to the indole ring system after loss of side chain functionalities [17]. High-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation [10] [7].

Fragmentation studies of analogous compounds demonstrate predictable cleavage patterns that facilitate structural identification [17]. The mass spectral data provide valuable information for metabolite identification and impurity profiling applications [10]. Electron impact ionization typically produces reproducible fragmentation patterns suitable for library matching and compound identification [17].

Infrared Spectroscopy Characteristics

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within methyl 5-bromo-6-methyl-1H-indole-3-carboxylate [10] [18]. The carbonyl stretch of the ester group appears prominently around 1700 cm⁻¹, providing definitive evidence for the carboxylate functionality [16] [10]. The indole nitrogen-hydrogen stretch produces a characteristic absorption around 3300 cm⁻¹ [10] [19].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches occur below 3000 cm⁻¹ [16] [18]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the substituted indole ring system [10] [18]. These spectral features enable rapid identification and structural confirmation [16].

Comparative analysis with related indole compounds demonstrates the reliability of infrared spectroscopy for functional group identification [10] [18]. The spectroscopic data provide complementary information to NMR and mass spectrometry results [16]. Infrared spectroscopy serves as a valuable tool for compound identification and purity assessment [18].

UV-Visible Spectroscopy

UV-Visible spectroscopy of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate reveals characteristic absorption patterns associated with the conjugated indole ring system [20]. The primary absorption maximum typically occurs around 297 nm when measured in methanol solution, consistent with related indole derivatives [20]. The extended conjugation within the indole framework contributes to the observed UV absorption characteristics [20].

The absorption spectrum reflects electronic transitions within the aromatic system, with the specific wavelength and intensity influenced by the substituent pattern [20]. The bromine substituent and carboxylate ester group modify the electronic properties compared to unsubstituted indole [20]. UV-Visible spectroscopy provides a rapid method for compound identification and concentration determination [20].

Solvent effects on the absorption spectrum provide information about molecular interactions and electronic properties [20]. The UV-Visible data complement other spectroscopic techniques in comprehensive structural characterization [20]. These measurements serve important roles in analytical method development and quality control procedures [20].

Crystallographic Analysis

Crystallographic studies of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate provide detailed information about molecular geometry and intermolecular interactions in the solid state [21] [22]. The indole ring system typically exhibits planar geometry with sp² hybridization at the nitrogen atom [21]. Crystal structure determination reveals specific bond lengths, bond angles, and torsional parameters that define the three-dimensional molecular architecture [22].

Intermolecular hydrogen bonding patterns influence crystal packing arrangements and stability [21] [19]. The indole nitrogen-hydrogen group serves as a hydrogen bond donor, while the carbonyl oxygen atoms function as hydrogen bond acceptors [23] [19]. These interactions contribute to the overall crystal stability and physical properties [22] [19].

Related crystallographic studies of substituted indole carboxylates demonstrate common structural features and packing motifs [21] [22]. The crystal structure data provide essential information for understanding molecular behavior and designing related compounds [22]. X-ray diffraction analysis enables precise determination of atomic positions and intermolecular interactions [21].

Computational Parameters

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate represents a critical molecular descriptor that influences biological activity and physicochemical properties [12] [11]. Computational calculations indicate a TPSA value of approximately 42.09 Ų, based on the contributions of nitrogen and oxygen atoms within the molecular structure [13] [12]. This parameter provides essential information about molecular polarity and potential membrane permeability characteristics [12].

The TPSA calculation considers the polar surface area contributions from the indole nitrogen (approximately 12.0 Ų), the carbonyl oxygen (approximately 17.1 Ų), and the ester oxygen (approximately 9.2 Ų) [12]. The relatively moderate TPSA value suggests balanced polar and nonpolar character within the molecule [12]. This parameter serves as a valuable predictor for absorption, distribution, and membrane transport properties [12].

Table 3: Computational Parameters of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

| Parameter | Value | Method |

|---|---|---|

| Topological Polar Surface Area | 42.09 Ų [13] [12] | Computational |

| Partition Coefficient (LogP) | 3.40 [13] [11] | Predicted |

| Hydrogen Bond Donors | 1 [23] [24] | Calculated |

| Hydrogen Bond Acceptors | 3 [23] [24] | Calculated |

| Rotatable Bonds | 2 [24] [25] | Calculated |

Partition Coefficient (LogP)

The partition coefficient (LogP) of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate provides quantitative assessment of lipophilicity and hydrophobic character [13] [11]. Computational predictions indicate a LogP value of approximately 3.40, suggesting moderate to high lipophilicity [13]. This parameter reflects the compound's preference for organic phases over aqueous environments [11].

The LogP calculation considers contributions from the aromatic indole ring system, the bromine substituent, the methyl groups, and the ester functionality [11]. The relatively high LogP value indicates substantial lipophilic character, consistent with the predominant aromatic structure [13] [11]. This parameter influences solubility, membrane permeability, and biological activity profiles [11].

Comparative analysis with related indole compounds confirms the reliability of computational LogP predictions [13] [11]. The partition coefficient serves as a fundamental parameter for pharmaceutical and chemical applications [11]. These calculations provide essential information for compound design and optimization strategies [11].

Hydrogen Bond Donor/Acceptor Properties

The hydrogen bonding characteristics of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate significantly influence its molecular interactions and physicochemical properties [23] [26] [19]. The compound contains one hydrogen bond donor site, specifically the nitrogen-hydrogen group of the indole ring system [23] [24]. This donor capability allows participation in intermolecular hydrogen bonding interactions [26] [19].

Three hydrogen bond acceptor sites exist within the molecular structure: the carbonyl oxygen of the ester group, the ester linkage oxygen, and the indole nitrogen atom [23] [24]. These acceptor sites enable formation of hydrogen bonds with appropriate donor molecules [23] [26]. The hydrogen bonding pattern influences crystal packing, solubility, and intermolecular association behavior [19].

Carboxylate groups generally exhibit strong hydrogen bond acceptor properties, with β parameters significantly higher than neutral organic compounds [23]. The indole nitrogen demonstrates both donor and acceptor capabilities, contributing to the overall hydrogen bonding profile [26] [19]. These properties influence molecular recognition, crystal engineering, and biological activity [23] [26].

Molecular Rotatable Bonds

The rotatable bond count of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate affects molecular flexibility and conformational behavior [24] [25]. Computational analysis identifies two primary rotatable bonds within the molecular structure [24]. The first rotatable bond involves the carbon-oxygen single bond of the ester linkage, allowing rotation around the carboxylate group [24] [25].

The second rotatable bond corresponds to the carbon-carbon single bond connecting the methyl group to the oxygen atom of the ester functionality [24]. These rotational degrees of freedom influence molecular conformation and binding interactions [24] [25]. The relatively low number of rotatable bonds suggests moderate molecular flexibility [24].

Retrosynthetic Analysis Approaches

The retrosynthetic analysis of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate reveals multiple strategic disconnection pathways for its efficient synthesis. The target molecule presents a complex substitution pattern requiring careful consideration of regioselectivity and functional group compatibility [1] [2].

The primary retrosynthetic disconnection involves the methyl ester functionality at the carboxylate position, which can be introduced through standard esterification protocols from the corresponding carboxylic acid precursor. The bromine substituent at the C-5 position represents a critical synthetic challenge, as selective bromination of indoles typically favors the C-3 position under standard electrophilic aromatic substitution conditions [3] [4].

A convergent approach involves the construction of the substituted indole core followed by selective functionalization. The Fisher indole synthesis pathway begins with the appropriately substituted phenylhydrazine and ketone precursors, allowing for the introduction of the methyl group at the C-6 position during the initial indole formation [1] [5]. Alternative approaches utilize the Leimgruber-Batcho synthesis, which provides excellent regiocontrol for substituted indole formation under mild reductive cyclization conditions [5] [6].

The retrosynthetic analysis also considers modern transition metal-catalyzed approaches, particularly copper-catalyzed cyclization methods that enable direct formation of the indole scaffold from appropriately functionalized aniline precursors [7] [8]. These methodologies offer advantages in terms of functional group tolerance and operational simplicity compared to classical approaches.

Contemporary Synthetic Routes

Precursor Selection and Preparation

The selection of appropriate precursors for methyl 5-bromo-6-methyl-1H-indole-3-carboxylate synthesis requires careful consideration of the substitution pattern and functional group compatibility. Contemporary approaches utilize substituted anilines as key starting materials, which can be readily prepared from commercial aromatic compounds through established synthetic protocols [5] [9].

For the Fisher indole synthesis route, the required phenylhydrazine precursors are prepared from the corresponding substituted anilines through diazotization followed by reduction with sodium sulfite [5]. The ketone component must contain the appropriate carbon framework to generate the desired substitution pattern at the C-2 and C-3 positions of the resulting indole core.

Catalytic Systems for Indole Formation

Contemporary indole synthesis relies heavily on transition metal catalysis to achieve efficient ring formation under mild conditions. Palladium-catalyzed systems have emerged as particularly effective for the construction of indole-2-carboxylate derivatives through direct oxidative carbon-hydrogen amination reactions [11] [12].

The palladium-catalyzed aerobic amination methodology utilizes catalytic amounts of palladium acetate in combination with oxygen as the terminal oxidant. This system enables the direct cyclization of 2-acetamido-3-arylacrylates to form 1-acetyl indolecarboxylates, which can be subsequently deacetylated to provide the desired indole-2-carboxylate products [11] [12]. The reaction demonstrates excellent functional group tolerance and operates under relatively mild conditions compared to classical thermal cyclization methods.

Copper-catalyzed systems offer alternative approaches for indole formation through intramolecular amination reactions. The copper iodide-potassium phosphate-dimethylformamide system enables efficient Ullmann-type intramolecular arylamination under mild conditions in air atmosphere [7] [8]. This methodology demonstrates particular utility for the synthesis of N-substituted indole-3-carboxylic acid derivatives with good to high yields.

Bromination Strategies at C-5 Position

The selective bromination at the C-5 position of indole derivatives represents a significant synthetic challenge due to the inherent reactivity preference for the C-3 position under standard electrophilic aromatic substitution conditions. Recent developments have introduced innovative methodologies for achieving C-5 selective bromination with high efficiency and regioselectivity [3] [13] [4].

The most significant breakthrough involves the use of pyridinium tribromide in combination with hydrochloric acid in methanol as solvent at low temperature. This methodology achieves remarkable C-5 selectivity through the intermediacy of a C-3,C-5-dibrominated indolenine species that acts as the actual brominating agent [3] [13] [4]. The reaction proceeds rapidly, requiring only 10 minutes at 0°C, and demonstrates excellent functional group tolerance.

The mechanistic pathway involves initial nucleophilic addition of methanol to a C-3-brominated indolenine intermediate, forming an indoline species that subsequently undergoes selective bromination at the C-5 position. This approach represents a significant advancement over traditional methods that required multi-step protection-deprotection sequences or harsh reaction conditions [3] [4].

Alternative bromination strategies include the use of N-bromosuccinimide under controlled conditions, although this typically favors C-3 bromination. Metal-catalyzed bromination methods offer potential for improved regioselectivity through the use of directing groups or specialized ligand systems [14].

Methylation Protocols

The introduction of methyl substituents in indole chemistry requires careful selection of methylating agents and reaction conditions to achieve regioselective functionalization. For N-methylation of indole derivatives, several efficient protocols have been developed that utilize mild conditions and demonstrate excellent functional group compatibility [15] [16] [17].

The N-methylation of indole derivatives can be efficiently accomplished using trimethylphenylammonium iodide under basic conditions. This methodology demonstrates superior performance compared to traditional methylating agents such as methyl iodide, providing higher yields and improved operational convenience [16] [17]. The reaction tolerates a wide range of functional groups including halides, ethers, nitro groups, aldehydes, esters, and nitriles.

For the introduction of methyl groups at carbon centers, reductive methylation protocols using carbon dioxide as the methyl source have emerged as environmentally benign alternatives. The cooperative catalytic system comprising 2-aminopyridine-borane and N,N-diisopropylcarbodiimide-borane enables chemoselective C-3 methylation of indoles under mild conditions [15]. This protocol delivers both 3-methylindoles and diindolylmethanes with excellent functional group tolerance.

Electrophilic methylation at the indole nitrogen can also be achieved using dimethyl carbonate under reflux conditions, providing an environmentally friendly alternative to traditional alkyl halide methylation [18]. This methodology demonstrates particular utility for the synthesis of N-methyl-5-methoxyindole derivatives with excellent isolated yields.

Esterification Techniques

The formation of methyl ester functionality in indole-3-carboxylic acid derivatives can be accomplished through several well-established esterification methodologies, each offering distinct advantages in terms of reaction conditions, substrate scope, and operational convenience [19] [20] [21].

The Fischer esterification represents the most straightforward approach, involving the acid-catalyzed reaction of the carboxylic acid with methanol under reflux conditions. This methodology requires the use of a Dean-Stark trap to remove water and drive the equilibrium toward ester formation. While operationally simple, this approach may require extended reaction times and can be incompatible with acid-sensitive functional groups [20] [21].

Diazomethane methylation offers an exceptionally mild and efficient alternative for the preparation of methyl esters from carboxylic acids. The in situ generation of diazomethane from N-tert-butyldimethylsilylhydrazones using difluoroiodobenzene provides significant safety advantages while maintaining the excellent reactivity and selectivity of this transformation [19]. This methodology demonstrates particular utility for sensitive substrates that cannot tolerate acidic or basic conditions.

The dicyclohexylcarbodiimide-4-dimethylaminopyridine coupling methodology provides excellent results for a wide range of alcohol nucleophiles and demonstrates superior functional group tolerance compared to Fischer esterification. The reaction proceeds under mild conditions at room temperature in dichloromethane, making it compatible with sensitive functional groups [22].

Ullmann-Type Intramolecular Amination Methods

Ullmann-type intramolecular amination represents a powerful methodology for the construction of indole frameworks through copper-catalyzed carbon-nitrogen bond formation. This approach has been successfully applied to the synthesis of N-substituted indole-3-carboxylic acid derivatives with excellent efficiency and functional group tolerance [7] [8] [23].

The methodology utilizes copper iodide as the catalyst in combination with potassium phosphate as the base and dimethylformamide as the solvent. The reaction proceeds through intramolecular cyclization of appropriately substituted aryl bromides containing pendant amino functionality. This approach enables the synthesis of both N-alkylated and N-arylated derivatives of methyl indole-3-carboxylate under mild conditions in air atmosphere [7] [8].

The substrate preparation involves the coupling of 2-chlorobenzoic acids with amino acids under Ullmann conditions, followed by cyclodecarboxylation using established protocols. This methodology provides access to 2-substituted 1-acetyl-indol-3-yl acetates, which can be further transformed to the desired indole-3-carboxylate derivatives [23].

The reaction mechanism involves oxidative addition of the copper catalyst to the aryl bromide, followed by intramolecular nucleophilic attack by the amino group to form the indole ring system. The mild reaction conditions and tolerance for air atmosphere make this methodology particularly attractive for large-scale applications [7] [8].

Copper(I)-Catalyzed Cyclization Approaches

Copper(I)-catalyzed cyclization methodologies have emerged as versatile and efficient approaches for indole synthesis, offering significant advantages in terms of reaction conditions, substrate scope, and environmental compatibility [24] [25] [26] [27] [28].

The copper-catalyzed intramolecular alkene oxidative amination utilizes 2,2,6,6-tetramethyl-1-piperidinyloxy as co-catalyst in combination with molecular oxygen as the terminal oxidant. This system enables the synthesis of N-aryl and N-sulfonyl indoles from N-aryl and N-sulfonyl 2-vinylanilines under aerobic conditions [26]. The methodology demonstrates excellent efficiency and can be combined with Chan-Lam coupling in a one-pot protocol for enhanced synthetic utility.

Three-component tandem cyclization reactions provide access to complex heterocyclic systems through copper-catalyzed annulation processes. The reaction of terminal alkynes, salicylaldehydes, and indoles proceeds through sequential A3 coupling, 1,4-conjugate addition, and 5-exo-dig cyclization to provide indole-benzofuran bis-heterocycles with excellent regiocontrol [25] [28].

The copper-catalyzed cascade cyclization of 3-aminocyclobutenones with electron-deficient internal alkynes represents a novel approach for the synthesis of fully substituted indoles. This methodology enables the formation of four new bonds and two rings in a single step from readily available starting materials [27].

Cross-Dehydrogenative Coupling Procedures

Cross-dehydrogenative coupling represents an atom-economical approach for indole synthesis that directly couples two carbon-hydrogen bonds without the need for pre-functionalization of starting materials. This methodology has been successfully applied to the synthesis of indole derivatives through the coupling of anilines with ketones under oxidative conditions [29] [30] [31].

The carboxylic acid-promoted aerobic catalytic system enables single-step synthesis of indoles from simple anilines and ketones using ambient oxygen as the oxidant. This methodology features broad substrate scope and economic viability for both laboratory and industrial applications [30]. The resulting indoles contain a labile hydrogen at C-3 and a transformable carbonyl at C-2, making them versatile building blocks for further synthetic elaboration.

The copper-catalyzed tandem Ullmann-type carbon-nitrogen formation combined with intramolecular cross-dehydrogenative coupling provides access to multisubstituted indoles through a one-pot process. The methodology enables practical and modular assembly of indoles in good to excellent yields from readily available aryl iodides and enamines [29].

Oxidative dearomative cross-dehydrogenative coupling of indoles with diverse carbon-hydrogen nucleophiles provides an efficient approach to 2,2-disubstituted indolin-3-ones. This methodology demonstrates broad substrate scope with respect to both indoles and nucleophiles, affording structurally diverse products in high yields [31].

Purification and Isolation Protocols

The purification and isolation of indole derivatives require specialized protocols due to their aromatic nature and potential for decomposition under harsh conditions. Modern approaches emphasize the use of mild purification techniques that preserve the integrity of sensitive functional groups while achieving high purity levels [32] [33] [34].

Solvent extraction methodologies have been developed for the recovery and concentration of indole compounds from complex mixtures. The combination of methanol extraction followed by n-hexane re-extraction enables efficient concentration of indole derivatives with recovery rates approaching 79% and concentration levels reaching 73% [32] [33] [34]. This approach provides an effective alternative to traditional acid-base separation methods.

Crystallization techniques offer excellent purification efficiency for indole derivatives with appropriate solubility characteristics. Solute crystallization using n-hexane as solvent enables the recovery of indole with purities exceeding 99% and yields approaching 57% under optimized conditions [32]. The crystallization process benefits from temperature control, appropriate crystallization time, and washing procedures to remove residual impurities.

Column chromatography remains the standard method for purification of synthetic indole derivatives, with silica gel as the most commonly used stationary phase. The selection of appropriate eluent systems requires consideration of the polarity and functional group compatibility of the target compound. Gradient elution protocols often provide superior separation compared to isocratic conditions [35].

Green Chemistry Applications in Synthesis

The implementation of green chemistry principles in indole synthesis has become increasingly important due to environmental concerns and regulatory pressures. Modern synthetic approaches emphasize the use of environmentally benign solvents, catalysts, and reaction conditions while maintaining high efficiency and selectivity [5] [36] [9] [37].

The sustainable multicomponent indole synthesis utilizes ethanol as solvent and eliminates the need for metal catalysts. The innovative two-step reaction involves an Ugi multicomponent reaction followed by acid-induced cyclization, providing access to diverse indole derivatives under mild and benign conditions [5] [9]. This methodology demonstrates excellent atom economy and reduces waste generation compared to traditional synthetic approaches.

Electrochemical synthesis methods offer environmentally friendly alternatives for the functionalization of indole derivatives. The direct conversion of 6-nitro-1H-indole into N-substituted indoles through electrochemical dehydrogenative reaction with halogenated reagents proceeds under mild electrolytic conditions without oxidizing reagents or transition-metal catalysts [37]. This approach demonstrates the potential for sustainable synthesis of biologically active indole derivatives.

Microwave-assisted synthesis protocols enable significant reduction in reaction times while maintaining high yields and selectivity. The application of microwave irradiation to Fischer indole synthesis demonstrates rate acceleration beyond simple thermal effects, enabling completion of reactions in minutes rather than hours [38]. This approach contributes to energy efficiency and process intensification in indole synthesis.